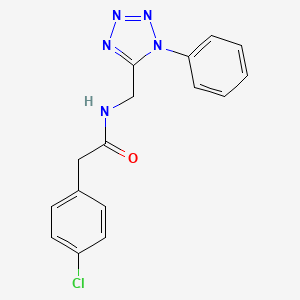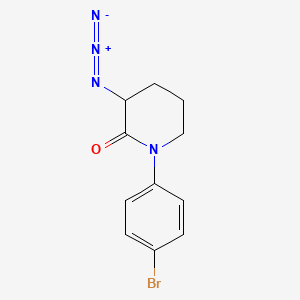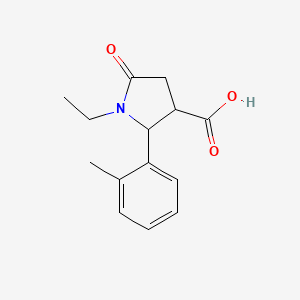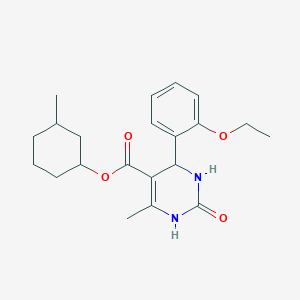![molecular formula C19H21N3 B2793021 N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline CAS No. 1260678-20-3](/img/structure/B2793021.png)
N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline, also known as DMPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. DMPA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Mechanism of Action
N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline works by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups to target proteins. This inhibits the activity of the protein kinase and disrupts the downstream signaling pathway. N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline has been shown to be highly selective for certain protein kinases, making it a valuable tool for investigating specific pathways.
Biochemical and Physiological Effects
N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline has a wide range of biochemical and physiological effects, which vary depending on the specific protein kinase being inhibited. It has been shown to inhibit the growth of cancer cells by targeting specific protein kinases involved in cell proliferation. N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline has been used to investigate the role of protein kinases in inflammation, angiogenesis, and other cellular processes.
Advantages and Limitations for Lab Experiments
N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline has several advantages as a tool for scientific research. It is highly selective for specific protein kinases, allowing researchers to investigate the role of these enzymes in different cellular processes. N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline is also relatively easy to synthesize, and the synthesis process has been optimized over the years to improve the yield and purity of the final product. However, there are also limitations to using N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline in lab experiments. It can be difficult to determine the optimal concentration of N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline to use in experiments, and its effects can vary depending on the specific protein kinase being inhibited. In addition, N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline can be expensive to synthesize, which can limit its use in certain research settings.
Future Directions
There are several future directions for research involving N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline. One area of interest is the development of more selective inhibitors of specific protein kinases. This would allow researchers to investigate the role of these enzymes in different cellular processes with greater precision. Another area of interest is the use of N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in investigating the potential use of N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline as a therapeutic agent for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials are 2-methyl-5-(6-methylpyridin-2-yl)pyrrole and N,N-dimethylaniline, which are reacted in the presence of a catalyst to form N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline. The synthesis process has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Scientific Research Applications
N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline has been extensively used in scientific research as a tool for investigating various cellular processes. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting specific protein kinases, researchers can investigate the role of these enzymes in different cellular processes. N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline has been used to study the regulation of cell growth, apoptosis, and differentiation, among other processes.
properties
IUPAC Name |
N,N-dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-14-6-5-7-18(20-14)19-13-8-15(2)22(19)17-11-9-16(10-12-17)21(3)4/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKHYXWLVAMPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=C(N2C3=CC=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757413 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2792939.png)




![2-[(1,3-Benzodioxol-5-ylmethyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B2792949.png)
![5-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2792952.png)
![1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2792954.png)





![N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2792960.png)